molecular formula C14H22Cl2N2OS B6269590 N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride CAS No. 2460750-95-0

N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride

Cat. No. B6269590
CAS RN: 2460750-95-0
M. Wt: 337.3
InChI Key:
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Description

N-[1-(Aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride, or N-ACTHCPH for short, is a synthetic compound that has been used for a variety of scientific research applications. It is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and is known for its ability to block the action of certain GABAA receptors. This compound has been studied for its potential to modulate the activity of certain brain regions and has been used to investigate the effects of drugs on the central nervous system.

Mechanism of Action

N-ACTHCPH acts as a N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochlorideA receptor antagonist, meaning it blocks the action of certain N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochlorideA receptors. It binds to the N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochlorideA receptor at the N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride binding site and blocks the action of N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride on the receptor. This results in a decrease in the activity of the receptor, leading to a decrease in the activity of the neurons in the brain.
Biochemical and Physiological Effects
N-ACTHCPH has been found to have a variety of biochemical and physiological effects. It has been found to reduce the activity of certain brain regions, including the amygdala, hippocampus, and hypothalamus. It has also been found to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, leading to a decrease in stress-related hormones such as cortisol. Additionally, it has been found to reduce the activity of certain neurotransmitters, including N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride and glutamate, leading to a decrease in the excitability of neurons in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using N-ACTHCPH for laboratory experiments include its ability to block the action of certain N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochlorideA receptors, its ability to reduce the activity of certain brain regions, and its ability to reduce the activity of the HPA axis. Additionally, it has been found to be relatively stable and can be stored for long periods of time. The main limitation of using N-ACTHCPH is its relatively high cost.

Future Directions

The potential future directions for the use of N-ACTHCPH include further investigation into its effects on the N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochlorideergic system, its effects on the regulation of emotion and sleep, and its effects on the regulation of appetite. Additionally, further research could be done to investigate the potential therapeutic applications of the compound, such as its potential use as an anxiolytic or anticonvulsant. Additionally, further research into the safety and toxicity of the compound could be done to ensure its safe use in humans. Finally, further research could be done to investigate the potential use of the compound in the treatment of neurological disorders such as epilepsy and Parkinson’s disease.

Synthesis Methods

N-ACTHCPH can be synthesized using a method known as the “Friedman-Krylov” method. This method involves the reaction of a thiophenyl-2-propanamide with a cyclohexyl-1-amine in a 1:1 ratio in the presence of an acid catalyst. The reaction is carried out at room temperature in an inert atmosphere. The resulting product is purified by chromatography and recrystallized to give a pure product.

Scientific Research Applications

N-ACTHCPH has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the central nervous system and has been used to investigate the effects of drugs on the N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochlorideergic system. It has also been used to study the effects of drugs on the hypothalamic-pituitary-adrenal axis and has been used to study the effects of drugs on the regulation of emotion. Additionally, the compound has been used to study the effects of drugs on the regulation of sleep and wakefulness and to study the effects of drugs on the regulation of appetite.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride involves the reaction of 1-(aminomethyl)cyclohexane with 5-chlorothiophene-2-carboxylic acid, followed by the conversion of the resulting carboxylic acid to the amide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The amide is then converted to the hydrochloride salt using hydrochloric acid.", "Starting Materials": [ "1-(aminomethyl)cyclohexane", "5-chlorothiophene-2-carboxylic acid", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "N-hydroxysuccinimide (NHS)", "Hydrochloric acid" ], "Reaction": [ "1-(aminomethyl)cyclohexane is reacted with 5-chlorothiophene-2-carboxylic acid in the presence of a coupling agent such as EDC and NHS to form N-[1-(aminomethyl)cyclohexyl]-5-chlorothiophene-2-carboxamide.", "The carboxylic acid group in N-[1-(aminomethyl)cyclohexyl]-5-chlorothiophene-2-carboxamide is then converted to an amide group using EDC and NHS.", "The resulting amide, N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide, is then converted to the hydrochloride salt using hydrochloric acid." ] }

CAS RN

2460750-95-0

Molecular Formula

C14H22Cl2N2OS

Molecular Weight

337.3

Purity

85

Origin of Product

United States

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